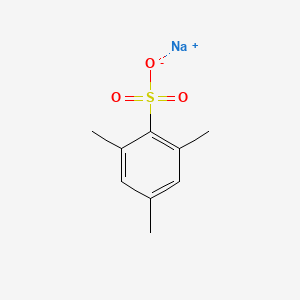

Benzenesulfonic acid, 2,4,6-trimethyl-, sodium salt

説明

“Benzenesulfonic acid, 2,4,6-trimethyl-, sodium salt” is also known as "Sodium benzenesulfonate" . It is an organic compound with the linear formula C6H5SO3Na . The molecular weight of this compound is 180.16 .

Synthesis Analysis

Sodium benzenesulfonate has been used in the synthesis of 1-butyl-3-propanenitrile imidazolium benzenesulfonate .

Molecular Structure Analysis

The molecular structure of “this compound” is represented by the linear formula C6H5SO3Na . The molecular weight of this compound is 180.16 .

Chemical Reactions Analysis

Benzenesulfonic acid exhibits the reactions typical of other aromatic sulfonic acids, forming sulfonamides, sulfonyl chloride, and esters . The sulfonation is reversed above 220 °C . Dehydration with phosphorus pentoxide gives benzenesulfonic acid anhydride ((C6H5SO2)2O) .

Physical And Chemical Properties Analysis

“this compound” is a white deliquescent sheet crystal or a white waxy solid that is soluble in water and ethanol, slightly soluble in benzene, and insoluble in nonpolar solvents like diethyl ether . It is often stored in the form of alkali metal salts . Its aqueous solution is strongly acidic .

科学的研究の応用

Ion-Selective Membranes : Benzenesulfonic acid, 2,4,6-trimethyl-, sodium salt is utilized in the synthesis of compounds for ion-selective membranes. These membranes have potential applications in ion transport channels, beneficial for various separation processes (Zhu et al., 2006).

Surfactant Production : It's instrumental in the production of sodium dodecyl-benzenesulfonate, a key anionic surfactant used in detergents and other cleaning products. This compound is generated through the neutralization of dodecyl-benzenesulfonic acid, which has implications in the properties of formed granules (Schöngut et al., 2013).

Cool Storage Systems : It significantly impacts the crystallization process in gas hydrate cool storage systems. The addition of this compound accelerates the formation rate of gas hydrates, enhancing the efficiency of cool storage systems (Bi et al., 2006).

Chemical Catalysis : This compound is used in the development of neutral catalytic systems for Michael reactions of indoles, facilitating the production of desired Michael adducts in high yields, thus showing its importance in organic synthesis (Gu et al., 2007).

Resin Cements : In dental applications, this compound influences the polymerization behavior of self-adhesive resin cements. Its addition increases the degree of conversion of these cements, which is crucial for their performance (Albuquerque et al., 2018).

Dye Decomposition : This compound has been studied in the context of decomposing and decoloring synthetic dyes, showing potential for waste treatment and environmental applications (Hosseini et al., 2010).

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has been classified for acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

特性

IUPAC Name |

sodium;2,4,6-trimethylbenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O3S.Na/c1-6-4-7(2)9(8(3)5-6)13(10,11)12;/h4-5H,1-3H3,(H,10,11,12);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOJUNZYQOYSGHT-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)S(=O)(=O)[O-])C.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NaO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0064125 | |

| Record name | Benzenesulfonic acid, 2,4,6-trimethyl-, sodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0064125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

6148-75-0 | |

| Record name | Benzenesulfonic acid, 2,4,6-trimethyl-, sodium salt (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006148750 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenesulfonic acid, 2,4,6-trimethyl-, sodium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenesulfonic acid, 2,4,6-trimethyl-, sodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0064125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium 2,4,6-trimethylbenzenesulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.598 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Methyl-3H-imidazo[4,5-b]pyridin-6-amine](/img/structure/B1324367.png)